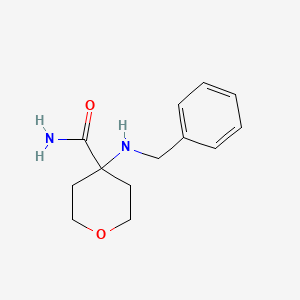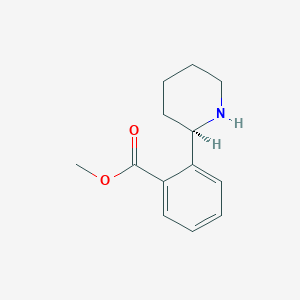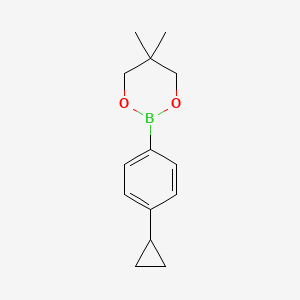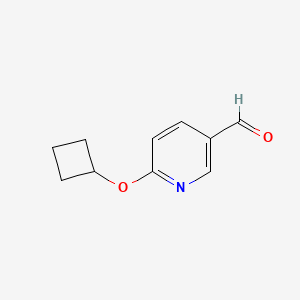![molecular formula C8H14ClNO3 B12985958 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B12985958.png)
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-oxabicyclo[222]octane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves a series of organic reactions. One common method includes the cycloaddition reaction of cyclohexenones with electron-deficient alkenes, followed by functional group transformations to introduce the amino and carboxylic acid groups . The reaction conditions often require the use of organic bases and mild temperatures to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-Amino-2-oxabicyclo[222]octane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the oxabicyclo[222]octane framework
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c9-7-1-3-8(4-2-7,6(10)11)12-5-7;/h1-5,9H2,(H,10,11);1H |
InChI Key |
DGFLNLUCIRAIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole](/img/structure/B12985883.png)
![(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12985891.png)

![(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid](/img/structure/B12985899.png)





![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12985933.png)

![8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12985940.png)
![3-Bromo-1-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12985947.png)

